molecular formula C18H15FN2O4S2 B2822296 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]ethan-1-one CAS No. 1704645-66-8

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]ethan-1-one

Cat. No.: B2822296
CAS No.: 1704645-66-8
M. Wt: 406.45
InChI Key: OVJGOMZNZQCZGL-UHFFFAOYSA-N
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Description

This compound features a 1,3-benzoxazole core linked via a sulfanyl group to an ethanone moiety, which is further connected to a 3-(4-fluorobenzenesulfonyl)azetidine ring. Structural characterization of similar compounds (e.g., 2-(1,3-benzoxazol-2-ylsulfanyl)-1-phenylethanone) has been performed using crystallographic tools such as SHELXL and ORTEP, as reported in Acta Crystallographica Section E .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4S2/c19-12-5-7-13(8-6-12)27(23,24)14-9-21(10-14)17(22)11-26-18-20-15-3-1-2-4-16(15)25-18/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJGOMZNZQCZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=NC3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]ethan-1-one is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C15H14F1N2O2S2C_{15}H_{14}F_{1}N_{2}O_{2}S_{2}, and its structure features a benzoxazole moiety linked to an azetidine ring through a sulfenyl group. The presence of the fluorobenzenesulfonyl group enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific biological activities observed in studies related to this compound.

Antimicrobial Activity

Antimicrobial testing has shown that benzoxazole derivatives can exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to the target molecule have demonstrated selective antibacterial effects against Bacillus subtilis and antifungal properties against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Activity Type
Compound A50Antibacterial
Compound B25Antifungal
Compound C10Anticancer

Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzoxazole derivatives have been extensively studied. Research shows that many derivatives induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers . The selectivity of these compounds for cancer cells over normal cells is particularly noteworthy, suggesting their potential as anticancer agents.

Case Study: Cytotoxicity in Cancer Cells
In a study involving several benzoxazole derivatives, one compound exhibited a significant reduction in cell viability in MCF-7 cells at concentrations as low as 5 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

The proposed mechanisms by which 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]ethan-1-one exerts its biological effects include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, thereby inhibiting cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cells treated with related benzoxazole derivatives.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to cellular damage and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Analysis of Structural Features and Hypothesized Properties

Compound Name Heterocyclic Core Azetidine Substituent Key Functional Groups Potential Impact on Properties
Target Compound 1,3-Benzoxazole 4-Fluorobenzenesulfonyl Sulfanyl, Ethanone Enhanced electronic effects (due to fluorosulfonyl); possible ↑ bioactivity and solubility
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole Phenylsulfonyl Sulfanyl, Ethanone Triazole’s nitrogen-rich core may alter binding modes; ↑ metabolic stability
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone 1,3-Benzoxazole None Sulfanyl, Phenylethanone Lacks azetidine; ↓ conformational rigidity, potentially ↓ target specificity
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one Benzothiazole None Propynyl, Pyrazolone Benzothiazole’s sulfur atom ↑ lipophilicity; pyrazolone may confer redox activity
2-(Benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one 1,2,4-Oxadiazole Trifluoromethylphenyl-oxadiazole Benzylsulfanyl, Ethanone Oxadiazole’s electron-withdrawing nature ↓ electron density; trifluoromethyl ↑ metabolic stability

Key Observations:

  • Heterocyclic Core Influence : The 1,3-benzoxazole in the target compound offers balanced aromaticity and polarity compared to the nitrogen-rich 1,2,4-triazole and more lipophilic benzothiazole .
  • Azetidine Substitution: The 4-fluorobenzenesulfonyl group in the target compound likely enhances solubility and target affinity relative to non-sulfonylated analogs (e.g., ). The oxadiazole-substituted azetidine in introduces steric and electronic differences.
  • Sulfanyl Linker: Common across analogs, this group facilitates covalent or non-covalent interactions (e.g., disulfide bonding or hydrogen bonding) with biological targets.

Crystallographic and Conformational Analysis

Structural studies of similar compounds (e.g., ) utilize programs like SHELXL for refinement and ORTEP-3 for graphical representation . The azetidine ring’s puckering parameters, analyzed via Cremer-Pople coordinates , reveal a chair-like conformation, which may stabilize the fluorobenzenesulfonyl group’s orientation. Comparative data for benzothiazole derivatives suggest that heteroatom choice (O vs. S) influences ring planarity and intermolecular packing.

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from commercially available precursors. A common approach includes:

Formation of the azetidine-sulfonyl intermediate : Reacting 4-fluorobenzenesulfonyl chloride with an azetidine derivative under basic conditions (e.g., triethylamine in dichloromethane) .

Coupling with the benzoxazole-thiol moiety : Introducing the 1,3-benzoxazol-2-ylsulfanyl group via nucleophilic substitution or thiol-ene reactions. For example, hydrazine hydrate can facilitate the formation of sulfanyl-acetohydrazide intermediates in ethanol under reflux, monitored by TLC (chloroform:methanol, 7:3) .

Purification : Column chromatography or recrystallization ensures >95% purity.

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Key variables include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF or DCE:TFE mixtures) enhance nucleophilicity during azetidine ring formation .
  • Temperature control : Reflux in absolute ethanol (78°C) for 4 hours ensures complete hydrazide formation .
  • Catalysts : Use of mild bases (e.g., NaHCO₃) to avoid side reactions during sulfonylation .
  • Monitoring : Real-time TLC or HPLC tracking reduces over-reaction and byproduct formation .

Basic: Which spectroscopic methods confirm the compound’s structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to the azetidine ring (δ 3.5–4.5 ppm for N-CH₂), fluorobenzenesulfonyl group (δ 7.6–8.1 ppm for aromatic protons), and benzoxazole (δ 7.2–7.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion [M+H]⁺ (expected m/z ~459.5) .
  • X-ray crystallography : Resolves bond angles and confirms stereochemistry, as demonstrated for analogous azetidine derivatives .

Advanced: How can researchers resolve discrepancies in NMR data interpretation?

Methodological Answer:

  • Variable-temperature NMR : Distinguishes dynamic effects (e.g., ring puckering in azetidine) from static structural issues .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to cross-validate experimental data .
  • Isotopic labeling : ¹⁵N or ¹⁹F labeling clarifies ambiguous couplings in crowded spectral regions .

Basic: How to design experiments to assess the compound’s enzyme inhibition potential?

Methodological Answer:

  • Target selection : Prioritize enzymes with known sensitivity to sulfonamide or benzoxazole derivatives (e.g., carbonic anhydrase or kinase families) .
  • In vitro assays : Use fluorogenic substrates or ELISA-based kits to measure IC₅₀ values under physiologically relevant pH and temperature .
  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to guide structure-activity relationship (SAR) analysis .

Advanced: How to address contradictory reports on biological activity across studies?

Methodological Answer:

  • Standardized protocols : Replicate assays using identical cell lines (e.g., HEK293 or MCF-7) and culture conditions .
  • Dose-response curves : Test a wide concentration range (1 nM–100 µM) to identify non-linear effects .
  • Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to rule out nonspecific interactions .

Basic: How to evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC .
  • Light sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products .
  • Solution stability : Assess in PBS (pH 7.4) and DMSO over 72 hours using LC-MS .

Advanced: What strategies enable regioselective functionalization of the benzoxazole moiety?

Methodological Answer:

  • Directing groups : Install electron-withdrawing groups (e.g., nitro) at C-5 of benzoxazole to direct electrophilic substitution to C-4 .
  • Metal catalysis : Use Pd-catalyzed C–H activation for coupling reactions at specific positions .
  • Protecting groups : Temporarily block the sulfonyl group during functionalization to prevent side reactions .

Basic: What methodologies are used to study the compound’s pharmacokinetics?

Methodological Answer:

  • In vitro ADME : Caco-2 cell monolayers assess intestinal permeability; microsomal stability tests (human liver microsomes) predict metabolic clearance .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free fraction .
  • LC-MS/MS quantification : Validate methods for detecting nanomolar concentrations in biological matrices .

Advanced: How to manage conflicting data in multi-disciplinary studies (e.g., chemistry vs. biology)?

Methodological Answer:

  • Data triangulation : Cross-reference synthetic yields, spectral data, and bioassay results to identify outliers .
  • Collaborative workflows : Integrate cheminformatics tools (e.g., KNIME or Pipeline Pilot) to harmonize datasets from chemistry and biology labs .
  • Error analysis : Apply statistical models (e.g., ANOVA) to distinguish experimental noise from genuine biological variability .

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